(2S,5S)-thiolane-2,5-dicarboxylic acid
Overview
Description
(2S,5S)-thiolane-2,5-dicarboxylic acid is a sulfur-containing heterocyclic compound with a five-membered ring structure
Mechanism of Action
Target of Action
The primary target of (2S,5S)-thiolane-2,5-dicarboxylic acid is Carbapenam-3-carboxylate synthase , an enzyme found in the bacterium Erwinia carotovora . This enzyme plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .
Mode of Action
It is known to interact with its target enzyme, potentially influencing the synthesis of carbapenam-3-carboxylate
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of carbapenam-3-carboxylate . The compound’s interaction with Carbapenam-3-carboxylate synthase could potentially disrupt or modify this pathway, leading to downstream effects on the production of the carbapenem class of antibiotics.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on the synthesis of carbapenam-3-carboxylate . By interacting with Carbapenam-3-carboxylate synthase, the compound could potentially influence the production of this antibiotic, thereby affecting bacterial growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-thiolane-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dicarboxylic acid derivative with a thiol under acidic or basic conditions to form the thiolane ring. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-thiolane-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols, amines, and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, amides, and other functionalized thiolane derivatives.
Scientific Research Applications
(2S,5S)-thiolane-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dicarboxylic acid: Similar in structure but with a different heteroatom (oxygen instead of sulfur).
Pyrrole-2,5-dicarboxylic acid: Contains a nitrogen atom in the ring instead of sulfur.
Furan-2,5-dicarboxylic acid: Contains an oxygen atom in the ring instead of sulfur.
Uniqueness
(2S,5S)-thiolane-2,5-dicarboxylic acid is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and physical properties compared to its oxygen- or nitrogen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur’s reactivity and bonding characteristics are advantageous.
Properties
IUPAC Name |
(2S,5S)-thiolane-2,5-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPHLAASBCFGX-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](S[C@@H]1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031039 | |
Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17694-78-9 | |
Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-D-threo-hexaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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